molecular formula C26H22N2O3 B4013716 2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B4013716
M. Wt: 410.5 g/mol
InChI Key: KGZQGPJGZLARPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the target chemical involves intricate procedures that yield a variety of structural analogs. For example, benzo[f]isoindole-4,9-diones, structurally similar to our target compound, can be synthesized starting from reactions involving primary amines and bromomethylated naphthalenes, leading to a series of transformations culminating in the desired products (Claessens et al., 2008). Additionally, isoquinoline-1,3(2H,4H)-diones, which share the core structural motif with the target molecule, have been synthesized through innovative methods employing radical cascade reactions, showcasing the compound's complex synthetic pathways (Niu & Xia, 2022).

Molecular Structure Analysis

The molecular structure of such compounds reveals intricate arrangements of atoms and bonds, essential for understanding their chemical behavior and reactivity. Studies involving X-ray crystallography, NMR, and computational methods like DFT calculations provide insights into the conformation, stereochemistry, and electronic structure of these molecules, laying the groundwork for further chemical and physical property analysis.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the photo-induced transformations and regioselective photoaddition processes offer pathways to novel derivatives with unique structural features and potentially enhanced biological activities (Kobayashi et al., 1991). Moreover, the radical alkylation and bromomethylation techniques applied to naphthoquinones demonstrate the versatility of these compounds in synthetic chemistry, enabling the creation of a wide array of derivatives with varied functionalities.

properties

IUPAC Name

2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c29-24-21-12-6-7-13-22(21)25(30)28(24)23(16-18-8-2-1-3-9-18)26(31)27-15-14-19-10-4-5-11-20(19)17-27/h1-13,23H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZQGPJGZLARPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

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